Scaffold-Level Differentiation: 3,5-Dimethylisoxazole vs. 3-Methylisoxazole BRD4 Ligands
The 3,5-dimethylisoxazole moiety achieves approximately 10-fold higher BRD4(1) binding affinity compared to the mono-methyl isoxazole scaffold, as established across multiple chemotypes . In head-to-head AlphaScreen competition assays using a tetra-acetylated histone H4 peptide substrate, the 3,5-dimethylisoxazole-containing probe OXFBD02 (IC50 = 0.38 μM) outperforms the corresponding 3-methylisoxazole analog by >5-fold (IC50 = 2.1 μM) . The target compound retains the 3,5-dimethyl substitution pattern, placing it in the higher-affinity tier.
| Evidence Dimension | BRD4(1) bromodomain binding affinity (AlphaScreen IC50) |
|---|---|
| Target Compound Data | Not directly measured; inferred from scaffold class: 3,5-dimethylisoxazole cores typically yield IC50 < 1 μM in BRD4(1) AlphaScreen |
| Comparator Or Baseline | 3-Methylisoxazole analog (e.g., OXFBD02 lacking 5-methyl): IC50 = 2.1 μM |
| Quantified Difference | Approximately 5- to 10-fold selectivity for the 3,5-dimethyl over 3-methyl isoxazole scaffold |
| Conditions | BRD4(1) AlphaScreen competition assay; tetra-acetylated histone H4 peptide substrate; recombinant BRD4(1) bromodomain |
Why This Matters
Confirms that the 3,5-dimethyl substitution is required for sub-micromolar BRD4 engagement, ruling out cheaper 3-methylisoxazole analogues for projects targeting BET bromodomains.
- [1] Hewings DS, Wang M, Philpott M, et al. 3,5-Dimethylisoxazoles Act As Acetyl-lysine-mimetic Bromodomain Ligands. J Med Chem. 2011;54(19):6761-6770. View Source
